![molecular formula C23H19N3O5S B2415268 N-[(5-methylfuran-2-yl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-88-1](/img/structure/B2415268.png)

N-[(5-methylfuran-2-yl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

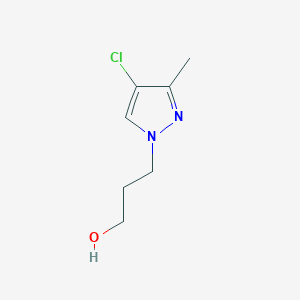

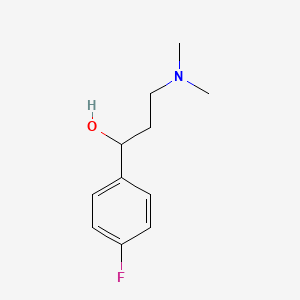

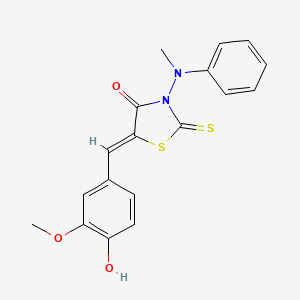

The compound is a complex organic molecule that contains several distinct functional groups, including a furan ring, a quinazolinone ring, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 5-methylfuran-2-yl group would contribute a five-membered ring with an oxygen atom, the quinazolinone group would contribute a fused ring system with nitrogen and oxygen atoms, and the benzamide group would contribute a six-membered ring with a carbonyl and an amine .Chemical Reactions Analysis

Again, without specific literature or resources, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the various functional groups and the electron-rich nature of the aromatic rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively stable and possibly planar. The various functional groups could also influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has been conducted on the synthesis of complex quinazolinone derivatives, which share structural similarities with the specified compound. These studies often explore novel synthetic routes or aim to improve the solubility and cytotoxicity of these compounds for potential therapeutic use. For example, a study detailed the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, highlighting efforts to enhance aqueous solubility through structural modification, which resulted in compounds exhibiting increased water solubility and cytotoxicity (Bavetsias et al., 2002).

Biological Activities

The potential biological activities of quinazolinone derivatives and related compounds have been extensively studied. These compounds have been evaluated for their antitumor, antimicrobial, antiviral, analgesic, and anti-inflammatory properties:

Antitumor Activity : The research into quinazolinone derivatives often focuses on their antitumor properties. For instance, certain derivatives have been found to possess significant anticancer activity through various mechanisms, including the induction of cell-cycle arrest and apoptosis in cancer cells. This is exemplified by the synthesis and evaluation of analogues of CB30865, which showed improved water solubility and enhanced cytotoxicity against cancer cells (Bavetsias et al., 2002).

Antimicrobial and Antiviral Activities : Quinazolinone derivatives have been evaluated for their antimicrobial and antiviral activities. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, synthesized via microwave-assisted techniques, were screened for antiviral activities against various respiratory and biodefense viruses, showcasing the potential utility of these compounds in treating viral infections (Selvam et al., 2007).

Analgesic and Anti-inflammatory Activities : Some quinazolinone derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities. The studies demonstrate the potential of these compounds to act as effective pain relievers and anti-inflammatory agents, further highlighting their therapeutic potential (Dewangan et al., 2016).

Orientations Futures

The future research directions for this compound could be quite broad, given its complex structure. It could be interesting to explore its potential biological activities, given the known activities of similar compounds . Additionally, studies could be conducted to optimize its synthesis or to modify its structure to enhance its properties.

Propriétés

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-13-2-7-16(31-13)10-24-21(27)15-5-3-14(4-6-15)11-26-22(28)17-8-19-20(30-12-29-19)9-18(17)25-23(26)32/h2-9H,10-12H2,1H3,(H,24,27)(H,25,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLNGZIDIORZJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/no-structure.png)

![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)

![(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2415205.png)